molecular formula C7H11ClN2 B1401223 (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 40154-80-1

(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1401223
CAS No.: 40154-80-1
M. Wt: 158.63 g/mol
InChI Key: FVICGVIPRKWZLA-RGMNGODLSA-N
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Description

(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound that features a pyridine ring substituted at the 4-position with an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines.

Mechanism of Action

The mechanism of action of (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the ethanamine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

40154-80-1

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

(1S)-1-pyridin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H/t6-;/m0./s1

InChI Key

FVICGVIPRKWZLA-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)N.Cl

SMILES

CC(C1=CC=NC=C1)N.Cl.Cl

Canonical SMILES

CC(C1=CC=NC=C1)N.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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